![molecular formula C14H27ClN2O2 B2746923 Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride CAS No. 1909314-09-5](/img/structure/B2746923.png)

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

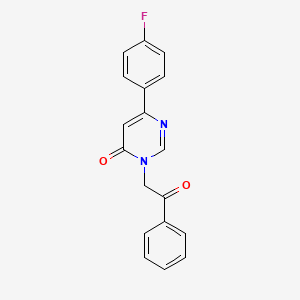

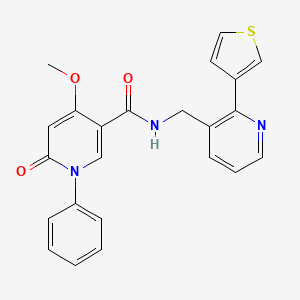

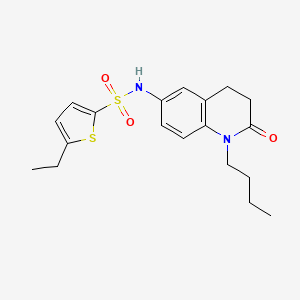

The synthesis of this compound involves the reaction of tert-butyl 3-oxobutanoate with 1,2-diaminopentane in the presence of triethylamine and acetic anhydride. The product is then treated with hydrochloric acid to obtain the hydrochloride in high yield and purity.Molecular Structure Analysis

The molecular structure of this compound is characterized by a spiroazetidine core, which is a bicyclic structure consisting of a four-membered azetidine ring fused to a five-membered ring. The compound also contains a tertiary amine group and a carboxylate ester group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.83 g/mol. It has a melting point of 148-150°C and a boiling point of 461°C at 760 mmHg. It is stable under normal conditions and does not decompose easily. It has a neutral pH and does not react with acids or bases.科学的研究の応用

Conformational Analysis and Peptide Synthesis

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is a compound of interest in the field of peptide synthesis and conformational analysis. The synthesis of derivatives of this compound has been utilized in the development of constrained surrogates for Pro-Leu and Gly-Leu dipeptides, showcasing its application in the synthesis of peptide analogues. These derivatives have been analyzed for their conformational properties, with studies indicating their mimetic potential for gamma-turns and type II beta-turns in peptides, as elucidated through NMR experiments and molecular modeling calculations (Fernandez et al., 2002).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride have been studied for their ability to form specific molecular structures. The preparation and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives have revealed their significant role in supramolecular arrangements, demonstrating the impact of substituents on the cyclohexane ring in the formation of these structures. This research highlights the compound's relevance in studying the relationship between molecular and crystal structure (Graus et al., 2010).

Stereochemical Assignments

The stereochemical configurations of spiro[4.5]decanes, including those related to tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride, have been assigned using NMR spectroscopy. These studies provide detailed insights into the relative stereochemistry of such compounds, facilitating the understanding of their structural and conformational preferences. This research is essential for the development of new synthetic methodologies and for the structural elucidation of complex organic molecules (Guerrero-Alvarez et al., 2004).

Synthesis of Rho–Kinase Inhibitors

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is instrumental in the synthesis of key intermediates for Rho–kinase inhibitors. A practical synthesis approach has been developed to supply this key intermediate for multikilogram production of Rho–kinase inhibitor K-115. The synthesis involves intramolecular cyclization techniques, demonstrating the compound's utility in the pharmaceutical synthesis of clinically significant molecules (Gomi et al., 2012).

Safety and Hazards

作用機序

Result of Action

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties in vitro and in vivo. It has also been shown to inhibit the proliferation of human melanoma cells and to induce cell cycle arrest and apoptosis in various cancer cell lines. .

特性

IUPAC Name |

tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2.ClH/c1-11-9-14(10-15-11)5-7-16(8-6-14)12(17)18-13(2,3)4;/h11,15H,5-10H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSFCUODZYJVRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2746840.png)

![4-Methyl-6-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2746847.png)

![3-(4-Ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2746853.png)